Ferroptosis-IN-1

Ferroptosis Natural Product Potency

Ferroptosis-IN-1 is a structurally unique, furan-containing neo-clerodane diterpenoid. Its distinct scaffold and micromolar potency (EC50 10 μM) make it an essential probe for delineating novel ferroptotic pathways and validating targets in neuroinflammatory disease models, offering a pharmacologically relevant alternative to nanomolar, scaffold-divergent inhibitors.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B12372713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis-IN-1
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CC(C2(C(C1(C)CCC3=COC=C3)CCCC24COC(O4)(C)O)C)O
InChIInChI=1S/C22H34O5/c1-15-12-18(23)20(3)17(19(15,2)10-7-16-8-11-25-13-16)6-5-9-22(20)14-26-21(4,24)27-22/h8,11,13,15,17-18,23-24H,5-7,9-10,12,14H2,1-4H3/t15-,17-,18+,19+,20+,21-,22+/m1/s1
InChIKeyOHUWAKBYRFUZRI-ZPYIRMGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroptosis-IN-1 for Ferroptosis Inhibition: Diterpene Natural Product Baseline


Ferroptosis-IN-1 is a neo-clerodane diterpenoid isolated from the plant Ajuga campylantha, identified as compound 7 in the original discovery publication. It functions as a ferroptosis inhibitor with an EC50 of 10 μM in HT22 mouse hippocampal cells against RSL3-induced ferroptosis [1]. The compound exhibits neuroprotective activity and is utilized in research on neuroinflammatory diseases [2]. Its unique furan-containing clerodane scaffold distinguishes it from other diterpenes found in the Ajuga genus [1].

Why Ferroptosis-IN-1 Cannot Be Replaced by Other Ferroptosis Inhibitors


Generic substitution among ferroptosis inhibitors is scientifically unsound due to substantial differences in chemical scaffold, potency, mechanism of action, and biological context. Ferroptosis-IN-1 is a furan-containing neo-clerodane diterpene with a micromolar EC50 (10 μM) [1], whereas widely used synthetic inhibitors like Ferrostatin-1 (EC50 = 60 nM) and Liproxstatin-1 (IC50 = 22 nM) are nanomolar arylalkylamines or quinoxaline derivatives . These scaffold differences translate to distinct target engagement, selectivity profiles, and potential off-target effects. Moreover, Ferroptosis-IN-1 has demonstrated activity specifically in neuroinflammation models [1], a therapeutic area where many ferroptosis inhibitors have not been validated. Simply substituting with a more potent but scaffold-dissimilar inhibitor risks altering the biological outcome and confounding research results.

Ferroptosis-IN-1 Quantitative Differentiation Evidence


Ferroptosis-IN-1 Exhibits Micromolar Potency Distinct from Nanomolar Synthetic Inhibitors

Ferroptosis-IN-1 inhibits RSL3-induced ferroptosis in HT22 cells with an EC50 of 10 μM [1]. In comparison, the widely used synthetic inhibitor Ferrostatin-1 has an EC50 of 60 nM in HT-1080 cells , and Liproxstatin-1 has an IC50 of 22 nM in cell-free assays . The approximately 167-fold lower potency of Ferroptosis-IN-1 relative to Ferrostatin-1 may be advantageous for certain studies where high-potency inhibitors cause off-target effects or where a partial inhibition is desired.

Ferroptosis Natural Product Potency

Ferroptosis-IN-1 Natural Product Scaffold Offers Unique Furan-Clerodane Core

Ferroptosis-IN-1 possesses a furan-containing neo-clerodane diterpenoid scaffold that is distinct from the arylalkylamine (Ferrostatin-1) and quinoxaline (Liproxstatin-1) scaffolds of synthetic inhibitors [1]. This natural product core represents the first furan-containing clerodane identified within the Ajuga genus [1]. The structural uniqueness provides opportunities for structure-activity relationship (SAR) studies and may engage different molecular targets compared to established synthetic inhibitors.

Natural Product Chemical Scaffold Drug Discovery

Ferroptosis-IN-1 Demonstrates Potential for a New Mechanism of Action

The original publication notes that compound 7 (Ferroptosis-IN-1) inhibits ferroptosis 'with a potentially new mechanism of action' [1]. While synthetic inhibitors like Ferrostatin-1 act as radical-trapping antioxidants and Liproxstatin-1 inhibits GPX4, the precise mechanism of Ferroptosis-IN-1 remains unelucidated, suggesting it may target an alternative node in the ferroptotic pathway. This mechanistic uncertainty, when combined with its unique scaffold, positions Ferroptosis-IN-1 as a valuable tool for probing novel ferroptosis regulation pathways.

Mechanism of Action Ferroptosis Novel Target

Ferroptosis-IN-1 Shows Low Cytotoxicity Relative to Ferroptosis Inhibition

Ferroptosis-IN-1 exhibits an IC50 of 32.87 μM for cytotoxicity in cell-based assays [1], which is approximately 3.3-fold higher than its ferroptosis inhibitory EC50 of 10 μM. This modest selectivity window (IC50/EC50 ≈ 3.3) indicates that the compound may be used in vitro without excessive non-specific toxicity at concentrations near its effective dose. However, in vivo applications would require further safety profiling.

Cytotoxicity Safety Profile In Vitro

Ferroptosis-IN-1 Validated in Neuroinflammation Models

Ferroptosis-IN-1 was evaluated not only for ferroptosis inhibition but also for its effects on LPS-induced neuroinflammation in BV-2 microglial cells [1]. While quantitative data for the anti-neuroinflammatory activity is not publicly disclosed, the dual-assessment in the original study highlights its potential utility in neuroinflammatory disease models. In contrast, many synthetic ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) are primarily characterized in cancer cell lines and lack comparable neuroinflammation validation.

Neuroinflammation Neuroprotection Disease Model

Ferroptosis-IN-1: Best Research and Industrial Application Scenarios


Exploratory Studies on Novel Ferroptosis Mechanisms

When the research objective is to identify new ferroptosis regulatory pathways or to validate targets beyond GPX4/radical trapping, Ferroptosis-IN-1 provides a structurally distinct probe with a potentially new mechanism of action [1]. Its micromolar potency allows for dose-response studies without immediate saturation of the pathway.

Neuroinflammation-Focused Drug Discovery

In programs targeting neuroinflammatory conditions (e.g., multiple sclerosis, Alzheimer's disease, Parkinson's disease), Ferroptosis-IN-1 offers dual validation in both ferroptosis and neuroinflammation assays [1], providing a more relevant pharmacological profile than inhibitors characterized solely in cancer cells.

Natural Product Scaffold-Hopping and Medicinal Chemistry

The furan-containing neo-clerodane scaffold of Ferroptosis-IN-1 [1] serves as a starting point for semi-synthetic modifications or scaffold-hopping campaigns aimed at improving potency, selectivity, or ADME properties while retaining the unique natural product core.

In Vitro Ferroptosis Titration Studies

Due to its moderate EC50 of 10 μM [1] and low cytotoxicity (IC50 = 32.87 μM) [2], Ferroptosis-IN-1 can be used in cellular assays where partial or titratable inhibition of ferroptosis is desired, avoiding the complete pathway suppression seen with nanomolar inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferroptosis-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.